tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate
Description
Properties
CAS No. |
426225-59-4 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[(3,5-dihydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-4-9(14)6-10(15)5-8/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
InChI Key |
ZKNWKHXOFZAISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound. One common method involves the use of tert-butyl carbamate and 3,5-dihydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and phenols, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes for biochemical assays .
Medicine
Its structural features allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for use in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenolic hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound is compared to analogs with modifications in aromatic substituents, linker groups, and functional groups (Table 1).
Key Observations :
- Polarity : The 3,5-dihydroxy groups in the target compound increase hydrophilicity compared to methyl or methoxy analogs (e.g., 3,5-dimethyl or 3,5-dimethoxy derivatives) .
- Reactivity : Hydroxyl groups may necessitate protection during synthesis, unlike methylated/methoxylated analogs, which are more stable under acidic or oxidative conditions.
- Stereochemical Complexity : Chiral analogs like (S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate introduce stereoselectivity challenges absent in the target compound.
Key Observations :
- Methylation Efficiency : Methylation of hydroxyl groups (e.g., in 3,5-dimethyl derivatives) achieves higher yields (90%) compared to methoxy analogs (70%) due to reduced steric hindrance .
Biological Activity
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Synthesis
This compound has the molecular formula and features a tert-butyl group attached to a carbamate moiety linked to a 3,5-dihydroxyphenyl group. The synthesis typically involves the reaction of 3,5-dihydroxybenzylamine with tert-butyl chloroformate under basic conditions, yielding the desired carbamate product.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer progression .
Pharmacological Effects:
- Antioxidant Activity: The presence of hydroxyl groups on the phenolic ring suggests that this compound may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress.
- Anti-inflammatory Effects: Preliminary studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
- Antitumor Potential: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its potential therapeutic application in inflammatory diseases .
Case Study 3: Antitumor Efficacy
A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. The findings revealed dose-dependent induction of apoptosis, with significant activation of caspase pathways observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
